molecular formula C21H23BrN2O3 B11508742 2-(dimethylamino)ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

2-(dimethylamino)ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B11508742
M. Wt: 431.3 g/mol
InChI Key: XDXHWMYEZABKKV-UHFFFAOYSA-N
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Description

2-(dimethylamino)ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . The specific substituents, such as the 6-bromo and 5-methoxy groups, are introduced through subsequent reactions, such as bromination and methylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 6-position .

Scientific Research Applications

2-(dimethylamino)ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. The exact pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(dimethylamino)ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the dimethylaminoethyl group and the 6-bromo substituent can enhance its binding affinity to certain targets and modify its pharmacokinetic properties .

Properties

Molecular Formula

C21H23BrN2O3

Molecular Weight

431.3 g/mol

IUPAC Name

2-(dimethylamino)ethyl 6-bromo-5-methoxy-2-methyl-1-phenylindole-3-carboxylate

InChI

InChI=1S/C21H23BrN2O3/c1-14-20(21(25)27-11-10-23(2)3)16-12-19(26-4)17(22)13-18(16)24(14)15-8-6-5-7-9-15/h5-9,12-13H,10-11H2,1-4H3

InChI Key

XDXHWMYEZABKKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)OC)C(=O)OCCN(C)C

Origin of Product

United States

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